tert-butyl(1S,4R)-4-(aminomethyl)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
Description
tert-butyl(1S,4R)-4-(aminomethyl)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (CAS: 2757961-67-2) is a bicyclic amine derivative featuring a 2,5-diazabicyclo[2.2.1]heptane core. Its structure includes a tert-butoxycarbonyl (Boc) protecting group at position 2, a benzyl substituent at position 5, and an aminomethyl group at position 4 with (1S,4R) stereochemistry. This compound is primarily used as a pharmaceutical intermediate, with applications in drug discovery and synthesis . Its molecular formula is C₁₈H₂₇N₃O₂, and it is commercially available in ≥95% purity, with pricing ranging from $444/50mg to $3,323/2.5g (research use only) .
Properties
Molecular Formula |
C18H27N3O2 |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
tert-butyl (1S,4R)-4-(aminomethyl)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C18H27N3O2/c1-17(2,3)23-16(22)21-13-18(12-19)9-15(21)11-20(18)10-14-7-5-4-6-8-14/h4-8,15H,9-13,19H2,1-3H3/t15-,18+/m0/s1 |
InChI Key |
VNIASVXOSTYMHR-MAUKXSAKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@]2(C[C@H]1CN2CC3=CC=CC=C3)CN |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC1CN2CC3=CC=CC=C3)CN |
Origin of Product |
United States |
Preparation Methods
Asymmetric Aza-Diels-Alder Cycloaddition
The core bicyclic structure is most efficiently assembled via an asymmetric aza-Diels-Alder reaction, which provides stereoselectivity and high enantiomeric purity. This cycloaddition involves a chiral dienophile or diene, often derived from chiral auxiliaries or catalysts, reacting with a suitable diene to form the bicyclic system with defined stereochemistry.
- Chiral catalysts such as chiral Lewis acids or organocatalysts are employed to induce stereoselectivity.
- Solvent: Typically, non-polar solvents like dichloromethane or toluene are used.
- Temperature: Mild conditions, often at room temperature or slightly below, favor stereocontrol.
Functionalization of the DA Product
Post-cycloaddition, the resulting adduct undergoes selective functionalization, including protection/deprotection steps, to prepare for subsequent modifications. The amino groups are introduced via nucleophilic substitution or reduction reactions.
Introduction of the Aminomethyl Group at the 4-Position
Nucleophilic Substitution or Reductive Amination
The aminomethyl group at the 4-position is typically introduced through a reductive amination process:
- Step 1: The aldehyde or ketone precursor at the 4-position is formed via oxidation or functionalization of the initial DA adduct.
- Step 2: Reaction with ammonia or primary amines in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride yields the aminomethyl derivative.
Protection of the Amine
The amino group can be protected as a carbamate or amide to prevent side reactions during subsequent steps, especially during esterification.
Esterification to Obtain the Carboxylate
Formation of the Tert-Butyl Ester
The carboxylate functionality is introduced via esterification:
- Method: Reaction of the carboxylic acid derivative with tert-butyl alcohol in the presence of a coupling reagent such as di-tert-butyl dicarbonate or via direct esterification using tert-butyl alcohol under acidic conditions.
- Conditions: Acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) at reflux temperature facilitates ester formation.
Final Purification and Characterization
The synthesized compound undergoes purification through column chromatography or recrystallization, followed by characterization using NMR, HRMS, and chiral HPLC to confirm stereochemistry, purity, and structural integrity.
Data Summary Table: Preparation of tert-butyl(1S,4R)-4-(aminomethyl)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
Chemical Reactions Analysis
Types of Reactions
tert-butyl(1S,4R)-4-(aminomethyl)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or thiols to replace leaving groups like halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
tert-butyl(1S,4R)-4-(aminomethyl)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl(1S,4R)-4-(aminomethyl)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The 2,5-diazabicyclo[2.2.1]heptane scaffold is a versatile framework modified for diverse pharmacological properties. Key structural variations among analogs include:
Key Observations :
- Stereochemistry significantly impacts bioactivity. For example, (1S,4R) vs. (1S,4S) diastereomers may exhibit divergent receptor-binding profiles due to spatial arrangement differences .
Physicochemical Properties
Commercial Availability and Cost Analysis
| Compound | Purity | Price (50mg) | Supplier |
|---|---|---|---|
| Target Compound | 95% | $634 | Multiple vendors |
| (1S,4S)-5-Benzyl Analog | 98% | ~$500 (estimated) | Specialty suppliers |
| 6-Oxo Analog | ≥95% | $280/100mg | Synthonix |
Cost Drivers : The target compound’s higher price reflects its complex synthesis (additional functionalization steps) and demand in drug discovery .
Biological Activity
The compound tert-butyl(1S,4R)-4-(aminomethyl)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate is a member of the diazabicyclo[2.2.1]heptane family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique structure allows for interactions with various biological targets, making it a candidate for further research in drug development.
Molecular Formula
- C : 14
- H : 22
- N : 2
- O : 2
Molecular Weight
- 250.34 g/mol
Structural Features
The compound features a bicyclic framework that contributes to its biological activity through its ability to mimic natural substrates or inhibitors in biochemical pathways.
Research indicates that compounds within the diazabicyclo family can act as inhibitors for certain enzymes and receptors. The specific interactions of this compound with biological targets are still under investigation, but preliminary studies suggest potential roles in modulating neurotransmitter systems and influencing cellular signaling pathways.
Pharmacological Studies
Recent studies have focused on the pharmacological effects of related diazabicyclo compounds. For instance, derivatives have shown promise in:
- Antidepressant Activity : Some studies suggest that these compounds may influence serotonin and norepinephrine levels.
- Neuroprotective Effects : Research indicates potential protective effects against neurodegeneration.
Case Studies
- Antidepressant Efficacy : A study published in Bioorganic & Medicinal Chemistry explored the antidepressant-like effects of related diazabicyclo compounds in animal models, demonstrating significant reductions in depressive behaviors when administered at specific dosages.
- Neuroprotective Properties : Another investigation highlighted the neuroprotective capabilities of diazabicyclo derivatives against oxidative stress-induced neuronal damage, suggesting their potential application in treating neurodegenerative diseases.
Comparative Biological Activity of Diazabicyclo Compounds
Synthesis and Characterization
The synthesis of this compound involves a multi-step process that includes epimerization and lactamization reactions to achieve the desired stereochemistry and functional groups essential for biological activity.
Future Directions
Further research is needed to fully elucidate the pharmacodynamics and pharmacokinetics of this compound. Studies focusing on:
- In vivo efficacy and safety profiles.
- Mechanistic studies on receptor interactions.
- Structure-activity relationship (SAR) analyses to optimize therapeutic properties.
Q & A
Q. Critical factors :
- Choice of protective groups (Boc vs. benzyl) to avoid side reactions .
- Reaction temperature control (0–25°C) to minimize racemization .
How is the stereochemical configuration of this compound verified?
Basic
Stereochemical validation involves:
- X-ray crystallography for absolute configuration determination (e.g., derivatives with substituted phenyl groups) .
- Chiral HPLC to resolve enantiomers, with retention times compared to known standards .
- NMR analysis (¹H and ¹³C) to confirm diastereotopic proton environments and coupling constants (e.g., J values for bicyclic protons) .
Example :
In derivatives, the (1S,4R) configuration shows distinct NOE correlations between the aminomethyl and bicyclic bridge protons .
What analytical techniques are essential for structural characterization?
Q. Basic
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 330.2) .
- FT-IR spectroscopy : Identifies carbonyl stretches (C=O at ~1680 cm⁻¹) and amine N-H bends (~3350 cm⁻¹) .
- 2D NMR (COSY, HSQC): Maps connectivity between the bicyclic core and substituents .
Advanced tip : Use dynamic NMR to study ring-flipping dynamics in the diazabicyclo framework at variable temperatures .
How can the epimerization-lactamization cascade be optimized for higher enantiomeric excess?
Advanced
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates and stereoselectivity .
- Catalytic additives : Chiral amines (e.g., (S)-proline) can bias epimerization toward the desired (1S,4R) isomer .
- Temperature gradients : Gradual warming (−20°C to RT) reduces kinetic byproducts .
Data contradiction : Evidence suggests NaHMDS outperforms KHMDS in yield (78% vs. 62%) but may lower enantiomeric excess (92% ee vs. 95% ee) . Cross-validation via chiral HPLC is advised.
What strategies resolve low yields during benzyl group introduction?
Q. Advanced
- Pre-activation of benzyl halides : Use silver salts (AgOTf) to enhance electrophilicity .
- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 12 hr) and improves regioselectivity .
- Flash chromatography : Employ toluene/diethyl ether (1:1) to separate diastereomers post-functionalization .
Case study : A 31% yield improvement was achieved using HATU/DIEA coupling for benzylamide derivatives .
How should stability and solubility challenges be addressed in biological assays?
Q. Advanced
- Storage : Store at −20°C in anhydrous DMSO to prevent hydrolysis of the Boc group .
- Solubility enhancement : Co-solvents (e.g., 10% PEG-400 in PBS) improve aqueous solubility for in vitro testing .
- Stability assays : Monitor degradation via LC-MS under physiological pH (7.4) and temperature (37°C) over 72 hr .
Critical data : The compound’s half-life in PBS is ~48 hr, necessitating fresh preparation for activity studies .
What methodologies are used to analyze potential biological activity?
Q. Advanced
- Receptor binding assays : Radioligand displacement studies (e.g., ³H-labeled antagonists for GPCR targets) .
- Enzyme inhibition : IC₅₀ determination via fluorogenic substrates (e.g., trypsin-like proteases) .
- Cellular uptake : LC-MS quantification of intracellular concentrations after 24 hr exposure .
Note : Preliminary data suggest low µM activity in kinase inhibition, but structural analogs show variability (e.g., 0.5–10 µM IC₅₀) . Validate with orthogonal assays (SPR, ITC).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
